Hydroxy Glyburide is a derivative of Glyburide, a second-generation sulfonylurea used primarily in the management of type 2 diabetes mellitus. This compound is designed to enhance glycemic control by stimulating insulin secretion from pancreatic beta cells. The development of Hydroxy Glyburide aims to improve the efficacy and safety profile of its parent compound, Glyburide, which has been used in clinical settings since its FDA approval in 1984.
Hydroxy Glyburide is classified under the category of small molecules and specifically falls within the sulfonylureas class of antidiabetic agents. It is synthesized from Glyburide through hydroxylation processes, which introduce hydroxyl functional groups into the molecular structure, potentially altering its pharmacokinetic properties and biological activity.
The synthesis of Hydroxy Glyburide typically involves the hydroxylation of Glyburide using specific hydroxylating agents. The general synthetic route includes:
While detailed industrial production methods are not extensively documented, large-scale synthesis would generally involve optimized reaction conditions to maximize yield and purity. Quality control measures such as nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) are employed to verify product integrity.
Hydroxy Glyburide can undergo various chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and sodium borohydride for reduction.
Hydroxy Glyburide acts primarily through interaction with the sulfonylurea receptor 1 (SUR1), which is part of the ATP-sensitive potassium channels located on pancreatic beta cells. By binding to this receptor, Hydroxy Glyburide induces closure of these channels, leading to membrane depolarization, calcium influx, and subsequent insulin secretion . This mechanism enhances glucose utilization by tissues and lowers blood sugar levels effectively in patients with type 2 diabetes.
Hydroxy Glyburide is primarily utilized in research settings focused on diabetes management. Its role as an active metabolite of Glyburide makes it significant in studies investigating insulin secretion mechanisms and the pharmacological effects of sulfonylureas. Additionally, it may be explored in formulations aimed at improving therapeutic outcomes for patients who exhibit suboptimal responses to standard glycemic control treatments .
Glyburide (glibenclamide) undergoes extensive hepatic biotransformation via cytochrome P450 (CYP)-mediated oxidation, producing at least six monohydroxylated metabolites with distinct pharmacological profiles. The primary metabolic sites involve oxidation at the cyclohexyl ring (yielding positional and stereoisomers) and the ethylene bridge linking the benzamido and sulfonylurea moieties. This process initiates through a free radical mechanism typical of CYP enzymes: hydrogen atom abstraction from carbon atoms followed by oxygen rebound. The regioselectivity of hydroxylation is governed by the stability of intermediate carbon radicals, with tertiary carbons (e.g., cyclohexyl C3/C4 positions) favored over primary sites due to radical stabilization [4] [9].
Table 1: Primary Hydroxy Metabolites of Glyburide
Metabolite | Site of Hydroxylation | Structure | Relative Abundance in Human Liver |
---|---|---|---|
M1 | 4-trans-hydroxycyclohexyl | Secondary alcohol | 36% of total metabolites |
M2b | 3-cis-hydroxycyclohexyl | Secondary alcohol | 15% of total metabolites |
M2a | 4-cis-hydroxycyclohexyl | Secondary alcohol | Trace amounts |
M3 | 3-trans-hydroxycyclohexyl | Secondary alcohol | Minor |
M4 | 2-trans-hydroxycyclohexyl | Secondary alcohol | Minor |
M5 | Ethylene bridge | Benzylic alcohol | Major (oxidized to carboxyl metabolite) |
NADPH-dependent metabolism in human liver microsomes confirms CYP dominance, with >95% metabolic inhibition observed in the absence of NADPH cofactors. The two major pharmacologically active metabolites—4-trans-hydroxycyclohexyl glyburide (M1) and 3-cis-hydroxycyclohexyl glyburide (M2b)—collectively account for approximately 51% of total metabolites generated in vitro [1] [5]. M5 (ethylene-hydroxylated glyburide) represents a unique structural class due to its benzylic oxidation, rendering it susceptible to further oxidation to carboxylic acid derivatives [2] [6].
Multiple CYP isoforms contribute to glyburide hydroxylation, exhibiting distinct regioselectivities and kinetic parameters:
CYP3A4: This isoform demonstrates the highest intrinsic clearance (Vmax/Km = 4–17× greater than other CYPs) and dominates hepatic metabolism. It catalyzes formation of M3, M4, and M5 metabolites and contributes significantly to M1 production. Ketoconazole (CYP3A inhibitor) causes >80% inhibition of overall glyburide depletion in human liver microsomes (HLMs) [1] [8]. Correlation analyses using CYP3A-specific probe substrates (e.g., testosterone 6β-hydroxylation) confirm strong association (r²=0.89) with glyburide metabolism [1].
CYP2C9: Controversy surrounds its role. While genetic polymorphism studies (CYP2C93/3) associate with reduced glyburide clearance *in vivo, in vitro inhibition with sulfaphenazole shows only moderate suppression (30–40%) of M1 and M2b formation. Recombinant CYP2C9 exhibits activity primarily toward M1 and M2b, but with 4-fold lower intrinsic clearance than CYP3A4 [1] [2]. Competitive inhibition kinetics reveal a Ki of 2.4 μM for CYP2C9-mediated warfarin 7-hydroxylation [8].
CYP2C19: Primarily generates M2a (4-cis-hydroxycyclohexyl glyburide). Its contribution is minor compared to CYP3A4/CYP2C9, and genetic polymorphisms do not significantly alter glyburide pharmacokinetics [2] [18].
Table 2: Kinetic Parameters of Recombinant CYP Isoforms for Glyburide Hydroxylation
CYP Isoform | Major Metabolites Formed | Km (μM) | Vmax (pmol/min/mg) | CLint (Vmax/Km) |
---|---|---|---|---|
CYP3A4 | M1, M3, M4, M5 | 8.2 ± 1.5 | 135 ± 24 | 16.5 |
CYP2C9*1 | M1, M2b | 22.1 ± 4.3 | 88 ± 16 | 4.0 |
CYP2C19 | M2a | 35.6 ± 7.1 | 42 ± 9 | 1.2 |
CYP3A7 (fetal) | M5, M2b | 12.0 ± 2.8 | 9.5 ± 1.8 | 0.8 |
Placental-specific metabolism involves CYP19/aromatase, which predominantly generates M5 (87% of placental metabolites). This distinct profile suggests potential fetal exposure to M5 due to placental formation [2] [6].
Significant differences exist in hydroxy metabolite profiles between organs and species:
Human Hepatic vs. Placental Microsomes: Human liver microsomes convert glyburide predominantly to M1 (36% of total metabolites) and M5 (28%) at high rates (Vmax = 80 ± 13 pmol/min/mg protein). In contrast, placental microsomes produce almost exclusively M5 (87%) at markedly lower velocity (Vmax = 11 pmol/min/mg), representing only 7% of hepatic metabolic capacity [3] [5]. This divergence arises from tissue-specific enzyme expression: CYP3A4 dominates in liver, while placental CYP19 drives M5 formation.
Interspecies Variability: Metabolic studies across species reveal critical differences:
Table 3: Comparative Metabolite Formation in Hepatic Microsomes
Species | M1 (% total) | M2b (% total) | M5 (% total) | Vmax (pmol/min/mg) | Km (μM) |
---|---|---|---|---|---|
Human | 36 | 15 | 28 | 80 ± 13 | 4.5 ± 0.9 |
Baboon | 22 | 18 | 39 | 135 ± 32 | 6.8 ± 1.5 |
Rat | 41 | 19 | <5 | 210 ± 45 | 12.3 ± 2.7 |
Monkey | 38 | 17 | 12 | 95 ± 21 | 5.1 ± 1.1 |
Dog | 29 | 24 | <5 | 68 ± 14 | 8.9 ± 1.8 |
These variations complicate translational extrapolation, as rodent models underrepresent human-relevant M5 biosynthesis [5] [9].
Advanced analytical methodologies have resolved previously unidentified hydroxy glyburide metabolites:
M4 (2-trans-hydroxycyclohexyl): Base peak at m/z 510 [M+H]⁺; EPI scan yields m/z 369 (loss of hydroxycyclohexylisocyanate) [6].
Ethylene-Hydroxylated Metabolite (M5): Identified through MS/MS fragmentation patterns: m/z 510 [M+H]⁺ → m/z 369 (cleavage at hydroxylated ethylene bridge) → m/z 352 (loss of NH₃). This structure was unequivocally confirmed by NMR of biosynthesized material [2] [6].
Stereochemical Assignments: Cis/trans isomers of hydroxycyclohexyl metabolites were resolved chromatographically using chiral columns and assigned via comparative kinetics: trans isomers exhibit 2-fold higher formation rates than cis counterparts due to thermodynamic stability of equatorial hydroxyl groups [4] [6].
Table 4: Diagnostic MS/MS Fragments of Hydroxy Glyburide Metabolites
Metabolite | [M+H]⁺ (m/z) | Characteristic Fragments (m/z) | Identification Basis |
---|---|---|---|
M1 | 510 | 369, 352, 126 | Co-elution with synthetic standard |
M2b | 510 | 369, 297, 154 | Chiral HPLC resolution |
M2a | 510 | 369, 297, 111 | Distinct RT vs. M1 |
M3 | 510 | 369, 283, 126 | Synthetic standard |
M4 | 510 | 369, 271, 138 | MSⁿ fragmentation |
M5 | 510 | 369, 352, 188 | NMR after isolation |
Quantitative DAD analysis reveals species-dependent metabolite ratios: In humans, M1:M2b:M5 occurs at ≈2.4:1:1.9, whereas in rats, M5 is nearly absent. These ratios provide semiquantitative validation of enzyme-specific activities across test systems [9].
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9